Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group attached to a methanesulfonate moiety, with a 2-hydroxy-5-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate typically involves the reaction of phenol derivatives with methanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include pyridine and triethylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various functionalized aromatic compounds.
Scientific Research Applications
Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles. Additionally, the sulfonate group can participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate can be compared with similar compounds such as:
2-hydroxy-5-nitrophenyl hydrogen sulfate: This compound has a similar structure but contains a sulfate group instead of a sulfonate group.
4-nitrophenyl methanesulfonate: This compound differs in the position of the nitro group on the aromatic ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62667-55-4 |
---|---|
Molecular Formula |
C13H11NO6S |
Molecular Weight |
309.30 g/mol |
IUPAC Name |
phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H11NO6S/c15-13-7-6-11(14(16)17)8-10(13)9-21(18,19)20-12-4-2-1-3-5-12/h1-8,15H,9H2 |
InChI Key |
HSFLFGFMYRWXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.